N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-bromobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A common method involves the reaction of salicylaldehyde and chloroacetic acid . Other methods include the cyclization of 2-styryl phenols at room temperature in acetonitrile for 1–3 h in the presence of stoichiometric amounts of (diacetoxyiodo) benzene . The synthesis of “this compound” specifically has not been detailed in the retrieved papers.Scientific Research Applications
Synthesis and Characterization
Benzofuran derivatives, including those related to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-bromobenzamide, are often synthesized for their potential applications in drug discovery and materials science. For example, the synthesis of benzofuran derivatives through reactions involving bromination and coupling processes is a common strategy in organic chemistry. These methodologies facilitate the development of compounds with diverse biological activities and material properties (Huang et al., 2019). Similarly, the synthesis of iodobenzamide analogues, which share structural similarities with bromobenzamides, highlights the importance of halogenated compounds in the development of imaging agents and receptor ligands (Murphy et al., 1990).
Biological Activity
Benzofuran and bromobenzamide derivatives exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. For instance, certain benzofuran derivatives have been designed and synthesized for their anticancer activity, targeting specific receptors such as the vascular endothelial growth factor receptor (VEGFR-2), demonstrating significant in vitro and in vivo efficacy (Abdelhafez et al., 2014). This indicates the potential of benzofuran-based structures in therapeutic applications.
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of benzofuran derivatives are also notable. Compounds synthesized from benzofuran cores have been evaluated for their bactericidal activity against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of these compounds in addressing antibiotic resistance (Zadrazilova et al., 2015). Additionally, the antioxidant capacity of these derivatives underscores their potential in combating oxidative stress-related diseases.
Environmental Applications
Research on the degradation of benzophenone derivatives in aquatic environments suggests the relevance of benzofuran and bromobenzamide structures in environmental science. Understanding the transformation products and mechanisms of these compounds in chlorinated water can inform the development of safer UV filters and highlight the environmental impact of halogenated organic compounds (Manasfi et al., 2015).
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
For instance, some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially inhibiting the growth of cells or inducing cell death.
Biochemical Pathways
These could include pathways involved in cell growth, inflammation, oxidative stress, and viral replication .
Result of Action
Given the biological activities associated with benzofuran derivatives, it’s likely that this compound could have effects such as inhibiting cell growth, reducing inflammation, combating oxidative stress, and inhibiting viral replication .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-14-7-3-2-6-13(14)18(22)20-10-9-15(21)17-11-12-5-1-4-8-16(12)23-17/h1-8,11,15,21H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGZIWLVFONLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.